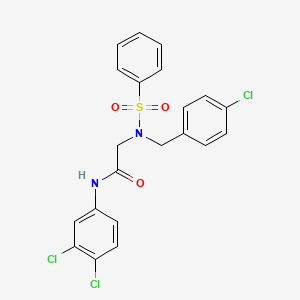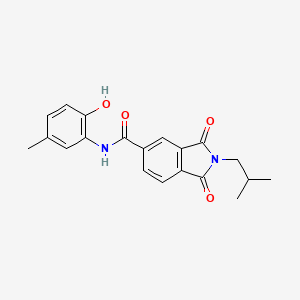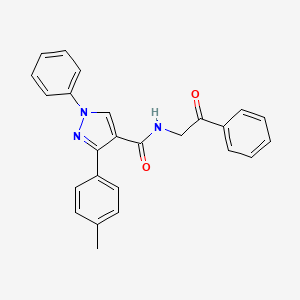![molecular formula C18H15ClN2O2S B3682736 N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3682736.png)
N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide
Overview
Description
N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzofuran core, which is known for its diverse biological activities, and a carbamothioyl group, which can influence its reactivity and interaction with biological targets.
Preparation Methods
The synthesis of N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.
Introduction of the Carbamothioyl Group: The carbamothioyl group can be introduced via a reaction with 3-chloro-4-methylaniline and a thiocarbamoyl chloride derivative under controlled conditions.
Final Coupling: The final step involves coupling the benzofuran core with the carbamothioyl derivative to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzofuran or carbamothioyl moieties are replaced with other groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activities.
Biology: It has been investigated for its interactions with biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.
Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in the search for new treatments for diseases such as cancer and infectious diseases.
Industry: Its chemical properties make it useful in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism by which N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:
N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-methylbenzamide: This compound shares a similar carbamothioyl group but differs in the core structure, which can influence its reactivity and biological activity.
3-Chloro-4-methylphenyl isocyanate: This compound contains the same 3-chloro-4-methylphenyl group but features an isocyanate functional group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the benzofuran core and the carbamothioyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-10-7-8-12(9-14(10)19)20-18(24)21-17(22)16-11(2)13-5-3-4-6-15(13)23-16/h3-9H,1-2H3,(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOXUPIWBGIDNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=C(C3=CC=CC=C3O2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-chloro-3-nitrophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B3682662.png)
![N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3682668.png)

![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3682684.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B3682692.png)

![5-{(E)-1-[1-(4-IODOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE](/img/structure/B3682705.png)

![2-{2-[(4-Bromophenyl)amino]-4-(2,4-dimethylphenyl)-1,3-thiazol-5-YL}acetic acid](/img/structure/B3682743.png)
![5-[[3-(1-Benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3682753.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-2,4-dichlorobenzamide](/img/structure/B3682756.png)
![(5E)-5-[(2-hydroxy-3-methylphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3682763.png)
![N-(4-chlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3682765.png)
